molecular formula C22H26O6 B14162794 Hexane-1,6-diyl bis(4-methoxybenzoate) CAS No. 390359-18-9

Hexane-1,6-diyl bis(4-methoxybenzoate)

Cat. No.: B14162794
CAS No.: 390359-18-9
M. Wt: 386.4 g/mol
InChI Key: ZALQHEOANJAMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester: is an organic compound that belongs to the class of esters It is formed by the esterification of 4-methoxybenzoic acid with hexane-1,6-diol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester typically involves the esterification reaction between 4-methoxybenzoic acid and hexane-1,6-diol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The ester groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of hexane-1,6-diol and 4-methoxybenzyl alcohol.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a model ester to study enzymatic hydrolysis and esterification processes. It also serves as a substrate in biochemical assays.

Industry: In the industrial sector, Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester is used in the production of polymers and resins. Its ester linkage provides flexibility and durability to the resulting materials.

Mechanism of Action

The mechanism by which Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester exerts its effects is primarily through its ester functional groups. These groups can undergo hydrolysis in the presence of water or enzymes, leading to the release of 4-methoxybenzoic acid and hexane-1,6-diol. The hydrolysis process is catalyzed by esterases, which are enzymes that specifically target ester bonds.

Molecular Targets and Pathways:

    Esterases: Enzymes that catalyze the hydrolysis of ester bonds.

    Hydrolysis Pathway: The ester bond is cleaved, resulting in the formation of the corresponding alcohol and carboxylic acid.

Comparison with Similar Compounds

  • Bis(4-hydroxybenzoic acid)=exaneh-1,6-diyl ester
  • Bis(4-chlorobenzoic acid)=exaneh-1,6-diyl ester
  • Bis(4-nitrobenzoic acid)=exaneh-1,6-diyl ester

Uniqueness: Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. The methoxy groups also influence the compound’s solubility and interaction with other molecules, making it distinct from other similar esters.

Properties

CAS No.

390359-18-9

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

6-(4-methoxybenzoyl)oxyhexyl 4-methoxybenzoate

InChI

InChI=1S/C22H26O6/c1-25-19-11-7-17(8-12-19)21(23)27-15-5-3-4-6-16-28-22(24)18-9-13-20(26-2)14-10-18/h7-14H,3-6,15-16H2,1-2H3

InChI Key

ZALQHEOANJAMNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCCCCCOC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.